molecular formula C14H16N2O4S B5338696 N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide

N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide

Cat. No.: B5338696
M. Wt: 308.35 g/mol
InChI Key: CQPXNIYLWXKLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide, also known as DMSF, is a chemical compound that has been widely used in scientific research. It is a sulfonylurea derivative that has been synthesized and studied for its potential applications in various fields of research, including biochemistry, pharmacology, and physiology. In

Mechanism of Action

The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide is not fully understood, but it is believed to work by inhibiting the activity of proteases. Proteases are enzymes that break down proteins, and by inhibiting their activity, this compound can help to prevent the degradation of proteins during experiments. This compound may also enhance the permeability of cell membranes, which can help to improve drug delivery.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In biochemistry, this compound has been shown to inhibit the activity of proteases, which can help to prevent the degradation of proteins during experiments. In pharmacology, this compound has been shown to enhance the permeability of cell membranes, which can help to improve drug delivery. In physiology, this compound has been shown to affect insulin secretion and glucose metabolism.

Advantages and Limitations for Lab Experiments

N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide has a number of advantages for lab experiments. It is a potent protease inhibitor, which can help to prevent the degradation of proteins during experiments. It can also enhance the permeability of cell membranes, which can help to improve drug delivery. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and it may interfere with some experimental techniques.

Future Directions

There are a number of future directions for research on N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide. One potential direction is to study its potential as a drug delivery agent, as it has been shown to enhance the permeability of cell membranes. Another potential direction is to study its effects on insulin secretion and glucose metabolism, as it has been shown to affect these physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine to form 4-nitrobenzenesulfonamide. This compound is then reduced using sodium dithionite to give 4-aminobenzenesulfonamide. The final step involves the reaction of 4-aminobenzenesulfonamide with 2-methyl-3-furoic acid chloride to produce this compound.

Scientific Research Applications

N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide has been widely used in scientific research due to its potential applications in various fields. In biochemistry, this compound has been used as a protease inhibitor, which helps to prevent the degradation of proteins during experiments. In pharmacology, this compound has been studied for its potential use as a drug delivery agent, as it can enhance the permeability of cell membranes. In physiology, this compound has been used to study the effects of insulin secretion and glucose metabolism.

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10-13(8-9-20-10)14(17)15-11-4-6-12(7-5-11)21(18,19)16(2)3/h4-9H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPXNIYLWXKLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.